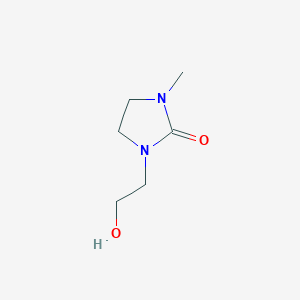![molecular formula C17H15NO4 B3049975 (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione CAS No. 22831-96-5](/img/structure/B3049975.png)
(S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione is a chiral compound with a unique structure that includes an oxazolidine-2,5-dione core and a benzyloxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione typically involves the reaction of (S)-4-hydroxy-2-oxazolidinone with 4-(benzyloxy)benzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
- Oxidation of the benzyloxy group yields 4-(benzyloxy)benzaldehyde or 4-(benzyloxy)benzoic acid.
- Reduction of the oxazolidine ring yields amino alcohol derivatives.
- Substitution reactions yield various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The oxazolidine ring can interact with active sites of enzymes, while the benzyloxybenzyl group can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
4-Benzyloxybenzaldehyde: Shares the benzyloxybenzyl group but lacks the oxazolidine-2,5-dione core.
4-(Benzyloxy)benzoic acid: Similar benzyloxy group but with a carboxylic acid instead of the oxazolidine ring.
Oxazolidine-2,5-dione derivatives: Compounds with variations in the substituents on the oxazolidine ring.
Uniqueness: (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione is unique due to its combination of a chiral oxazolidine-2,5-dione core and a benzyloxybenzyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research fields.
Propiedades
Número CAS |
22831-96-5 |
|---|---|
Fórmula molecular |
C17H15NO4 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
(4S)-4-[(4-phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C17H15NO4/c19-16-15(18-17(20)22-16)10-12-6-8-14(9-7-12)21-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,18,20)/t15-/m0/s1 |
Clave InChI |
PXBOIYCSALTRHO-HNNXBMFYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3C(=O)OC(=O)N3 |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H]3C(=O)OC(=O)N3 |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3C(=O)OC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1-Methylpiperidin-2-yl)methyl]piperazine](/img/structure/B3049894.png)





![N-[(2-chlorophenyl)methylideneamino]benzamide](/img/structure/B3049903.png)





